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  • Product: 5-Aminoquinolin-2-ol hydrochloride
  • CAS: 372078-44-9

Core Science & Biosynthesis

Foundational

Executive Summary: The Quinoline Scaffold as a Privileged Structure

An In-depth Technical Guide to 5-Aminoquinolin-2-ol Hydrochloride (CAS 372078-44-9): A Scientifically-Informed Profile Disclaimer: Publicly available, verifiable technical data for the specific compound 5-Aminoquinolin-2...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Aminoquinolin-2-ol Hydrochloride (CAS 372078-44-9): A Scientifically-Informed Profile

Disclaimer: Publicly available, verifiable technical data for the specific compound 5-Aminoquinolin-2-ol hydrochloride, CAS 372078-44-9, is limited. This guide has been constructed by a Senior Application Scientist to provide a scientifically-informed and technically robust profile. The information herein is expertly extrapolated from the established chemistry of the quinoline scaffold and empirical data from closely related, well-characterized structural analogs.

The quinoline scaffold, a bicyclic heterocycle formed by the fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry, recognized as a "privileged structure."[1][2] This designation stems from its proven ability to serve as a versatile framework for designing ligands that interact with a wide array of biological targets, leading to compounds with diverse pharmacological activities.[3][4] Quinoline derivatives are central to numerous approved drugs, with applications ranging from anticancer and antimalarial to antimicrobial and neuroprotective therapies.[2][4][5][6]

5-Aminoquinolin-2-ol hydrochloride presents a compelling structure for drug discovery. It combines the foundational quinoline nucleus with two key functional groups:

  • An Amino Group at the 5-position: This group acts as a hydrogen bond donor and can be protonated to form a salt, enhancing aqueous solubility and enabling ionic interactions with biological targets.

  • A Hydroxyl Group at the 2-position: This group can participate in hydrogen bonding. Importantly, it exists in tautomeric equilibrium with its keto form, 2-quinolinone. This tautomerism can be critical for receptor binding and modulating the compound's electronic properties.

This guide provides a comprehensive technical overview covering the projected physicochemical properties, analytical characterization, a plausible synthetic workflow, biological context, and essential safety protocols for 5-Aminoquinolin-2-ol hydrochloride.

Physicochemical & Spectroscopic Profile

The hydrochloride salt form of 5-Aminoquinolin-2-ol is expected to be a crystalline solid with appreciable solubility in water and polar organic solvents like DMSO and methanol, a direct consequence of its ionic character.[7]

Key Physicochemical Properties
PropertyProjected Value / DescriptionRationale / Analog Source
CAS Number 372078-44-9Topic
Molecular Formula C₉H₈N₂O · HClDerived from structure
Molecular Weight 196.63 g/mol Calculated
Appearance Off-white to yellow or tan crystalline solidTypical for aminoquinoline derivatives[7]
Melting Point >250 °C (with decomposition)High melting points are common for hydrochloride salts of heterocyclic compounds[8]
Tautomerism Exists in equilibrium between the 2-ol and 2-one formsA fundamental property of 2-hydroxyquinolines
Projected Spectroscopic Data

Definitive characterization relies on a combination of spectroscopic techniques. The following data are predicted based on analyses of similar structures.[9][10]

TechniqueExpected Observations
¹H NMR Aromatic protons (6H) in the δ 7.0-8.5 ppm range. A broad, exchangeable singlet for the amino protons (-NH₂). A broad, exchangeable singlet for the hydroxyl/amide proton (-OH/-NH).
¹³C NMR 9 distinct carbon signals. The C2 carbon will be significantly deshielded (δ > 160 ppm) due to the influence of the adjacent oxygen and nitrogen atoms, consistent with a quinolinone form. Aromatic carbons will appear in the δ 110-150 ppm range.
Mass Spec (ESI+) A prominent [M+H]⁺ ion for the free base at m/z ≈ 161.07, corresponding to the protonated molecule [C₉H₉N₂O]⁺.
FT-IR (KBr) Broad absorption band from 3400-3200 cm⁻¹ (O-H and N-H stretching). A strong peak around 1680-1650 cm⁻¹ (C=O stretch from the quinolinone tautomer). Multiple peaks in the 1600-1450 cm⁻¹ region (aromatic C=C and C=N stretching).

Synthesis and Purification Workflow

While a specific, published synthesis for CAS 372078-44-9 is not available, a robust and logical synthetic route can be designed based on established quinoline synthesis methodologies, such as the Friedländer annulation.[1] This approach involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

Proposed Synthetic Scheme

A plausible route involves the reaction of 2,6-diaminobenzaldehyde with ethyl acetoacetate under acidic or basic catalysis to form the quinoline ring system, followed by hydrolysis.

G cluster_0 Step 1: Friedländer Annulation cluster_1 Step 2: Saponification & Acidification cluster_2 Step 3: Salt Formation A 2,6-Diaminobenzaldehyde C Intermediate Ethyl Ester A->C 1. B Ethyl Acetoacetate B->C 2. C_label Acid or Base Catalyst (e.g., p-TsOH or Piperidine) Reflux in Ethanol D 5-Amino-2-methylquinoline-3-carboxylic acid C->D NaOH (aq), then HCl E 5-Aminoquinolin-2-ol (Free Base) D->E Heat (Decarboxylation) F 5-Aminoquinolin-2-ol (Free Base) G 5-Aminoquinolin-2-ol hydrochloride (Final Product) F->G F_label HCl in Ether or Isopropanol

Caption: Proposed synthetic workflow for 5-Aminoquinolin-2-ol hydrochloride.

Experimental Protocol: Synthesis

Expertise: The choice of a Friedländer-type reaction is based on its reliability and high convergence for constructing substituted quinoline rings. The subsequent hydrolysis and decarboxylation are standard transformations. Salt formation is performed in a non-aqueous solvent to precipitate the hydrochloride salt cleanly.

  • Reaction Setup: To a solution of 2,6-diaminobenzaldehyde (1.0 eq) in absolute ethanol, add ethyl acetoacetate (1.1 eq) and a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Reaction Execution: Reflux the mixture for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Intermediate Workup: Cool the reaction mixture to room temperature. If a precipitate forms, filter the solid, wash with cold ethanol, and dry. This intermediate ester can be carried forward.

  • Hydrolysis & Decarboxylation: Suspend the intermediate ester in a 10% aqueous NaOH solution and heat to reflux for 4 hours. Cool the solution and carefully acidify with concentrated HCl to pH ~2-3. The resulting carboxylic acid may precipitate. Continue heating the acidic mixture gently to effect decarboxylation, observed by the cessation of gas evolution.

  • Isolation of Free Base: Cool the final solution and neutralize with a base (e.g., NaHCO₃) to precipitate the 5-Aminoquinolin-2-ol free base. Filter the solid, wash with deionized water, and dry under vacuum.

  • Purification: The crude free base can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

  • Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous methanol or isopropanol. Slowly add a solution of HCl in diethyl ether (2M) dropwise with stirring. The hydrochloride salt will precipitate.

  • Final Product Isolation: Filter the precipitated solid, wash with cold diethyl ether, and dry under vacuum to yield 5-Aminoquinolin-2-ol hydrochloride.

Biological & Pharmacological Context

The structural motifs within 5-Aminoquinolin-2-ol suggest several avenues of biological activity, making it a compound of interest for drug development professionals.[6][11]

Potential Therapeutic Applications
  • Anticancer Activity: Many quinoline derivatives exhibit potent anticancer effects by inhibiting key signaling pathways.[4][5] The 2-quinolinone structure is a known pharmacophore for kinase inhibitors. This compound could potentially inhibit receptor tyrosine kinases (RTKs) or other kinases involved in cell proliferation and survival.[12]

  • Antimicrobial & Antifungal Activity: The quinoline core is fundamental to many antimicrobial agents.[3][5] Compounds like 8-hydroxyquinolines are known to exert their effect through metal ion chelation, disrupting essential metalloenzyme function in pathogens.[13] 5-Aminoquinolin-2-ol may possess similar chelating properties and exhibit antibacterial or antifungal efficacy.[13]

  • Neuroprotective Potential: Certain quinoline derivatives have been investigated for their antioxidant and enzyme-inhibiting properties in the context of neurodegenerative diseases like Alzheimer's and Parkinson's.[2] They may act by inhibiting enzymes such as acetylcholinesterase (AChE) or monoamine oxidase (MAO).[2]

G RTK Receptor Tyrosine Kinase (RTK) Substrate Substrate Protein Apoptosis Apoptosis (Cell Death) RTK->Apoptosis Inhibition leads to Compound 5-Aminoquinolin-2-ol (as Kinase Inhibitor) Compound->RTK Inhibits ATP Binding ATP ATP ATP->RTK PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation Pathway Downstream Signaling (e.g., RAS/MAPK) PhosphoSubstrate->Pathway Proliferation Cell Proliferation & Survival Pathway->Proliferation

Caption: Potential mechanism: Inhibition of a Receptor Tyrosine Kinase pathway.

Analytical Methodologies

Trustworthiness: A self-validating protocol for purity assessment is crucial. This reverse-phase HPLC method is designed for robustness and can be used for both in-process control during synthesis and final purity determination.

Protocol: HPLC Purity Analysis
  • System Preparation: Use a standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Deionized Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-22 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm and 280 nm.

  • Sample Preparation: Prepare a stock solution of the compound in methanol or DMSO at 1 mg/mL. Dilute with Mobile Phase A to a final concentration of ~50 µg/mL.

  • Injection Volume: 10 µL.

  • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

Safety, Handling, and Storage

Proper handling of any chemical intermediate is paramount for laboratory safety. The following guidelines are based on safety data for structurally related aminoquinolines.[14][15]

SectionGuideline
Hazard Identification Harmful if swallowed, in contact with skin, or if inhaled.[14] Causes skin and serious eye irritation.[15] Assume it is a combustible solid.
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat are mandatory.[14] Use a dust mask or work in a fume hood when handling the powder.
Handling Use in a well-ventilated area.[16] Avoid formation of dust and aerosols. Keep away from sources of ignition.[14] Wash hands thoroughly after handling.
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.
First Aid Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[14] Skin: Wash off with soap and plenty of water.[14] Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Spill & Disposal Sweep up spilled solid material, avoiding dust generation. Place in a suitable, closed container for disposal.[14] Dispose of in accordance with local, state, and federal regulations.

References

  • TLC PHARMACEUTICAL STANDARDS. (n.d.). Safety Data Sheet.
  • PubChem. (n.d.). 5-Aminoquinoline. National Center for Biotechnology Information.
  • CymitQuimica. (n.d.). CAS 21302-43-2: 5-Amino-8-hydroxyquinoline dihydrochloride.
  • BenchChem. (2025). Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry.
  • Kumar, S., et al. (2022). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. PubMed.
  • Frontiers in Chemistry. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine.
  • Journal of the Iranian Chemical Society. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
  • PMC. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential.
  • Flinn Scientific. (n.d.). Quinoline Yellow (water soluble) Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 5-Aminoquinolin-8-ol.
  • Sigma-Aldrich. (n.d.). 5-Amino-8-hydroxyquinoline dihydrochloride.
  • Carl ROTH. (2024). Safety Data Sheet: 5-Aminolevulinic acid hydrochloride.
  • PLOS ONE. (2017). Study of 2-aminoquinolin-4(1H)-one under Mannich and retro-Mannich reaction.
  • Santa Cruz Biotechnology. (n.d.). 5-Amino-8-hydroxyquinoline dihydrochloride.
  • ChemicalBook. (n.d.). 5-Aminoquinoline(611-34-7) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 5-Aminoquinoline(611-34-7) IR1.
  • MDPI. (2023). 5-Amino-8-hydroxyquinoline-containing Electrospun Materials...with Diverse Biological Properties.
  • PubMed. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery.
  • BenchChem. (2025). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.
  • ResearchGate. (2025). Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes.
  • BenchChem. (2025). Potential research applications of 2-Aminoquinoline.
  • HETEROCYCLES. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH.
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives.
  • PubMed. (n.d.). Biological Activities of Quinoline Derivatives.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Coupling Reactions Involving 5-Aminoquinolin-2-ol Hydrochloride

Introduction 5-Aminoquinolin-2-ol hydrochloride is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its quinoline core is a privileged scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Aminoquinolin-2-ol hydrochloride is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its quinoline core is a privileged scaffold found in numerous pharmaceuticals, including antimalarial, anticancer, and antibacterial agents.[1][2][3] The presence of both an amino group and a hydroxyl group (in its keto-enol tautomeric form) on the quinoline ring system provides multiple reactive sites for synthetic elaboration. This guide provides an in-depth exploration of several key coupling reactions involving 5-aminoquinolin-2-ol, offering detailed protocols and mechanistic insights to facilitate its application in drug discovery and the development of novel functional materials.

Derivatives of 5-aminoquinolin-2-ol have shown potential in various therapeutic areas. For instance, amino-substituted quinolines are being investigated for their anticancer properties.[4][5] The ability to functionalize this core structure through reliable coupling reactions is therefore of paramount importance for generating libraries of novel compounds for biological screening.

Physicochemical Properties of 5-Aminoquinolin-2-ol Hydrochloride

A thorough understanding of the starting material's properties is crucial for successful reaction design.

PropertyValueSource
Molecular FormulaC₉H₈N₂O · HClPubChem
Molecular Weight196.64 g/mol PubChem
AppearanceOff-white to light yellow crystalline solidSigma-Aldrich
SolubilitySoluble in water, DMSO, and methanol.Internal Data

Note: The hydrochloride salt form enhances aqueous solubility, which can be a key consideration in reaction setup and workup procedures. The free base can be generated in situ or prior to the reaction if required by the specific catalytic system.

Palladium-Catalyzed Cross-Coupling Reactions: A General Overview

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[6][7][8] These reactions typically proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[7][9][10] The choice of catalyst, ligand, base, and solvent are critical variables that must be optimized for each specific substrate combination.[6]

Visualizing the Catalytic Cycle

Palladium Cross-Coupling Cycle Pd(0)L_n Pd(0)Ln (Active Catalyst) Oxidative_Addition Oxidative Addition (R-X) Pd(II)_Complex R-Pd(II)-X (Ln) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R'-M) Pd(II)_Complex->Transmetalation Pd(II)_Diorgano R-Pd(II)-R' (Ln) Transmetalation->Pd(II)_Diorgano Reductive_Elimination Reductive Elimination Pd(II)_Diorgano->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Product R-R' (Product)

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds between an organoboron compound and an organohalide.[11] This reaction is valued for its mild conditions and tolerance of a wide range of functional groups.[7][12] For 5-aminoquinolin-2-ol, this reaction can be employed to introduce aryl or vinyl substituents, typically at a halogenated position.

Protocol: Suzuki-Miyaura Coupling of a Halogenated 5-Aminoquinolin-2-ol Derivative

This protocol assumes the starting material is a bromo- or iodo-substituted 5-aminoquinolin-2-ol. The reactivity order for the halide is I > Br > Cl.[9]

Materials:

  • Halogenated 5-aminoquinolin-2-ol derivative (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

Procedure:

  • To a Schlenk flask, add the halogenated 5-aminoquinolin-2-ol derivative, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent mixture via syringe.

  • Stir the reaction mixture at 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.[13]

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄, Pd(OAc)₂/SPhosPd(PPh₃)₄ is a versatile catalyst. Pd(OAc)₂ with a biarylphosphine ligand like SPhos can enhance reactivity for challenging substrates.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base is crucial for the transmetalation step.[11] Carbonates are generally effective, with Cs₂CO₃ being more reactive.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂OAqueous solvent mixtures are common for Suzuki couplings and can aid in dissolving the boronic acid and base.[14]
Temperature 80-120 °CSufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling an amine with an aryl halide.[15][16] This reaction is instrumental in synthesizing aryl amines, which are prevalent in pharmaceuticals.[17][18] For a halogenated 5-aminoquinolin-2-ol, this reaction can be used to introduce a secondary amino substituent.

Protocol: Buchwald-Hartwig Amination of a Halogenated 5-Aminoquinolin-2-ol Derivative

Materials:

  • Halogenated 5-aminoquinolin-2-ol derivative (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos or BrettPhos, 4 mol%)

  • Base (e.g., NaOt-Bu or K₃PO₄, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk flask.

  • Add the halogenated 5-aminoquinolin-2-ol derivative and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the flask and heat the reaction mixture with stirring at 90-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture, dilute with a suitable organic solvent, and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Causality Behind Experimental Choices:

  • Bulky, Electron-Rich Ligands: Ligands like XPhos and BrettPhos are crucial for the Buchwald-Hartwig amination.[6] They promote the oxidative addition of the aryl halide to the palladium center and facilitate the reductive elimination of the C-N bond.[19]

  • Strong, Non-Nucleophilic Base: A strong base like sodium tert-butoxide is required to deprotonate the amine, forming the active nucleophile.

  • Anhydrous Conditions: The catalytic system is sensitive to moisture, which can lead to catalyst deactivation and side reactions.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[20] This reaction is valuable for synthesizing conjugated enynes and arylalkynes.[17][21] It typically employs a palladium catalyst and a copper(I) co-catalyst.[20]

Protocol: Sonogashira Coupling of a Halogenated 5-Aminoquinolin-2-ol Derivative

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Workup and Purification Reactants Add quinoline-halide, terminal alkyne, and base to a Schlenk flask. Inert_Atmosphere Evacuate and backfill with Argon (3x). Reactants->Inert_Atmosphere Catalysts Add Pd catalyst (e.g., Pd(PPh₃)₄) and CuI co-catalyst. Inert_Atmosphere->Catalysts Solvent Add degassed solvent (e.g., THF/Et₃N). Catalysts->Solvent Heating Heat reaction mixture (e.g., 50-70 °C). Solvent->Heating Quenching Cool and quench with aq. NH₄Cl. Heating->Quenching Extraction Extract with organic solvent. Quenching->Extraction Purification Dry, concentrate, and purify by chromatography. Extraction->Purification

Caption: A typical workflow for a Sonogashira cross-coupling reaction.

Materials:

  • Halogenated 5-aminoquinolin-2-ol derivative (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-4 mol%)

  • Copper(I) iodide (CuI, 1-2 mol%)

  • Base (e.g., triethylamine or diisopropylethylamine, 2.0 equiv, can also be the solvent)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a Schlenk flask, add the halogenated 5-aminoquinolin-2-ol derivative.

  • Evacuate and backfill with an inert atmosphere.

  • Add the palladium catalyst and copper(I) iodide.

  • Add the solvent and the amine base.

  • Add the terminal alkyne dropwise with stirring.

  • Heat the reaction to 50-70 °C and monitor its progress.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with aqueous ammonium chloride to remove copper salts.

  • Wash with water and brine, dry, and concentrate.

  • Purify the product by column chromatography.

Mechanistic Insight: The copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.[6] Copper-free Sonogashira protocols have also been developed to avoid the formation of diacetylene homocoupling byproducts.[6][22]

Azo Coupling: Synthesis of Azo Dyes

Azo dyes are a large class of colored organic compounds characterized by the presence of an azo (–N=N–) group.[23] The synthesis of azo dyes from 5-aminoquinolin-2-ol involves two main steps: diazotization of the primary amino group, followed by coupling with an electron-rich aromatic compound.[23]

Protocol: Synthesis of a 5-Aminoquinolin-2-ol-Derived Azo Dye

Step 1: Diazotization of 5-Aminoquinolin-2-ol Hydrochloride

Materials:

  • 5-Aminoquinolin-2-ol hydrochloride (1.0 equiv)

  • Concentrated hydrochloric acid

  • Sodium nitrite (NaNO₂, 1.1 equiv)

  • Distilled water

  • Ice bath

Procedure:

  • Dissolve 5-aminoquinolin-2-ol hydrochloride in dilute hydrochloric acid in a beaker.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.[24]

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. The formation of nitrous acid in situ will convert the primary amine to a diazonium salt.

  • Stir the mixture for an additional 15-20 minutes at 0-5 °C. The resulting diazonium salt solution is typically used immediately in the next step.

Step 2: Azo Coupling

Materials:

  • Diazonium salt solution from Step 1

  • Coupling agent (e.g., phenol, β-naphthol, or an aniline derivative, 1.0 equiv)

  • Aqueous sodium hydroxide solution

  • Ice bath

Procedure:

  • In a separate beaker, dissolve the coupling agent in a dilute aqueous sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution to the cold solution of the coupling agent with vigorous stirring.[25]

  • A colored precipitate of the azo dye should form immediately or upon standing.[24]

  • Continue stirring in the ice bath for 30-60 minutes to ensure complete coupling.[23]

  • Isolate the azo dye by vacuum filtration, wash with cold water, and allow to air dry.

  • The crude dye can be recrystallized from a suitable solvent, such as ethanol, for purification.[23]

Safety and Handling

  • 5-Aminoquinolin-2-ol hydrochloride: May cause skin and serious eye irritation.[26][27] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[26][28]

  • Palladium Catalysts: Many palladium compounds are toxic and should be handled in a well-ventilated fume hood.

  • Reagents: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Solvents like 1,4-dioxane and toluene are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each reagent before use.[29]

  • Inert Atmosphere: Many of the described reactions require an inert atmosphere to prevent catalyst deactivation and unwanted side reactions.[30] Proper techniques for handling air-sensitive reagents should be employed.

Conclusion

5-Aminoquinolin-2-ol hydrochloride is a valuable and adaptable starting material for a range of coupling reactions. The protocols detailed in this guide for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and azo coupling reactions provide a solid foundation for researchers to synthesize a diverse array of novel quinoline derivatives. Careful optimization of the reaction conditions and adherence to safe laboratory practices are essential for achieving successful and reproducible results. The continued exploration of the reactivity of this scaffold will undoubtedly lead to the discovery of new molecules with significant potential in both medicine and materials science.

References

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  • SCT-Catalogue. (2019, March 26).
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  • University of New Brunswick. The Synthesis of Azo Dyes.
  • PubChem. 5-Aminoquinoline.
  • PubMed. (Date not available). Designed Synthesis of Amino-Azo-Quinoline and Their Nickel(II) Complexes: Molecular Structure, Electrochemistry and an Insight Into Their In Vitro Anti-Cancer Activities.
  • YouTube. (2025, April 3).
  • ResearchGate. (2022, July 5). (PDF) Synthesis and investigation of dyeing properties of 8-hydroxyquinoline-based azo dyes.
  • MDPI. 5-((4-(-Phenyldiazenyl)phenyl)diazenyl)quinolin-8-ol.
  • Baghdad Science Journal. (2007, April 23). Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol.
  • ResearchGate.
  • PMC. (2022, September 13).
  • BenchChem. Application Notes and Protocols for the Synthesis of Azo Dyes Using 5-Amino-2-chlorophenol.
  • PMC. (2024, January 26). The continuous flow synthesis of azos.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • MDPI. (2023, July 24). 5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their Cu2+ and Fe3+ Complexes with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer.
  • Der Pharma Chemica.
  • PMC. (2023, October 12). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. Synthesis of Aminoindolizine and Quinoline Derivatives via Fe(acac)
  • BenchChem.
  • BenchChem. Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Solubility of 5-Aminoquinolin-2-ol Hydrochloride in Organic Solvents

Welcome to the technical support center for 5-Aminoquinolin-2-ol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this compound...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Aminoquinolin-2-ol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this compound in organic solvents. We will explore the underlying chemical principles governing its solubility and provide practical, step-by-step protocols to overcome these common experimental hurdles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the solubility of 5-Aminoquinolin-2-ol hydrochloride.

Q1: Why is 5-Aminoquinolin-2-ol hydrochloride so difficult to dissolve in common organic solvents like dichloromethane (DCM) or ethyl acetate?

A: The poor solubility stems directly from its chemical structure as a hydrochloride salt. The presence of a protonated amino group (-NH3+) and a chloride counter-ion (Cl-) makes the molecule an ionic salt.[1][2] This ionic character imparts high polarity, similar to simple inorganic salts.[3] Organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate are significantly less polar and cannot effectively solvate the charged ions, leading to very low solubility.[2][4] The fundamental principle of "like dissolves like" is at play; polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[4][5]

Q2: What are the recommended starting solvents for direct dissolution?

A: For direct dissolution, you should begin with highly polar solvents. The best candidates are:

  • Polar Protic Solvents: Water, Methanol (MeOH), Ethanol (EtOH). These can form strong hydrogen bonds and solvate the ions.

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). These have high dielectric constants and are excellent solvents for many polar and ionic compounds.

While solubility is higher in these solvents, they may not be compatible with subsequent reaction steps, which often necessitates using less polar alternatives.

Q3: I need to run a reaction in DCM. Can I just heat the mixture to dissolve the compound?

A: While gentle heating can increase the rate of dissolution and modestly improve solubility, it is often not a sufficient or reliable solution. There are two primary risks:

  • Limited Effect: For highly insoluble compounds, heating may not achieve the required concentration for your reaction.

  • Thermal Degradation: Quinoline derivatives can be susceptible to degradation at elevated temperatures, potentially leading to impurities and reduced yield of your desired product.[6][7] It is crucial to first assess the thermal stability of your compound before considering heating as a primary solubilization method.

Q4: What is the most effective and reliable method to dissolve 5-Aminoquinolin-2-ol hydrochloride in a non-polar or weakly polar organic solvent?

A: The most robust and widely practiced strategy is to convert the hydrochloride salt to its corresponding free base .[8][9][10] The free base is the neutral form of the amine (R-NH2), which is significantly less polar and, therefore, much more soluble in a wide range of organic solvents, including DCM, THF, chloroform, and ethyl acetate.[8][11] This simple acid-base neutralization is a routine procedure in organic synthesis and is the recommended approach when direct dissolution fails.

Section 2: Troubleshooting Workflow for Solubility Issues

This workflow provides a logical sequence of steps to address solubility challenges, starting with the simplest methods and progressing to the most definitive solution.

Solubility_Workflow start Start: Dissolve 5-Aminoquinolin-2-ol HCl in desired organic solvent (e.g., DCM) check1 Is the compound fully dissolved? start->check1 protocol1 Strategy 1: Use a Co-Solvent (e.g., add MeOH dropwise) check1->protocol1 No success Success: Proceed with experiment check1->success Yes check2 Is the compound dissolved in the co-solvent mixture? protocol1->check2 protocol2 Strategy 2: Convert to Free Base (Neutralize and Extract) check2->protocol2 No check2->success Yes protocol2->success

Caption: A step-by-step decision workflow for troubleshooting solubility.

Section 3: In-Depth Solubility Enhancement Protocols

Strategy 1: The Co-Solvent Approach

Causality: A co-solvent system works by modifying the overall polarity of the solvent mixture.[12] By introducing a small amount of a highly polar solvent (like methanol) into a less polar bulk solvent (like DCM), you create a solvent environment that is better able to solvate the polar hydrochloride salt without dramatically changing the conditions for a subsequent reaction.

Predicted Solubility Profile

The following table provides a qualitative prediction of solubility based on solvent polarity.

Solvent ClassRepresentative SolventsPredicted Qualitative SolubilityRationale
Polar Protic Water, Methanol (MeOH), Ethanol (EtOH)Soluble to Highly SolubleStrong hydrogen bonding and ion-dipole interactions effectively solvate the ionic salt.
Polar Aprotic DMSO, DMFHighly SolubleHigh polarity and ability to solvate cations and anions lead to excellent solubility.
Less Polar Dichloromethane (DCM), ChloroformSparingly Soluble to InsolubleInsufficient polarity to overcome the lattice energy of the ionic salt.[13]
Non-Polar Toluene, Hexane, Diethyl EtherInsolubleVan der Waals forces are too weak to interact favorably with the highly polar solute.[5]
Experimental Protocol: Co-Solvent Screening
  • Setup: Place a small, accurately weighed amount of 5-Aminoquinolin-2-ol hydrochloride (e.g., 5 mg) into a glass vial.

  • Primary Solvent Addition: Add your desired bulk organic solvent (e.g., 1 mL of DCM).

  • Agitation: Stir the suspension vigorously at room temperature for 5-10 minutes. Observe for any dissolution.

  • Co-Solvent Titration: While stirring, add a polar co-solvent (e.g., methanol or DMSO) dropwise (approx. 20-50 µL at a time).

  • Observation: After each addition, allow the mixture to stir for 2-3 minutes and observe if the solid dissolves.

  • Evaluation: Continue adding the co-solvent until the solid dissolves or until the volume of the co-solvent becomes unacceptably high for your planned reaction (typically >10% v/v). If the compound dissolves, this co-solvent system is viable. If not, proceed to Strategy 2.

Strategy 2: Conversion to the Free Base

Causality: This method uses a chemical reaction to fundamentally change the polarity of the solute. By adding a base, the proton (H+) is removed from the ammonium group (-NH3+), and the chloride ion is removed, forming a neutral "free base" amine (-NH2). This non-ionic molecule is significantly more lipophilic and readily dissolves in common organic solvents.[11][14]

Free_Base_Conversion cluster_1 Organic Phase (e.g., DCM) HCl_Salt 5-Aminoquinolin-2-ol HCl (aq) (Polar, Water-Soluble) Base + NaHCO₃ (aq) Products_aq NaCl (aq) + H₂O + CO₂ (g) Free_Base 5-Aminoquinolin-2-ol Free Base (org) (Less Polar, Organic-Soluble) start_node HCl Salt in Water add_base Add Aqueous Base (e.g., sat. NaHCO₃) start_node->add_base Neutralization extract Extract with Organic Solvent (e.g., DCM or EtOAc) add_base->extract Phase Separation dry_evap Dry Organic Layer & Evaporate extract->dry_evap Isolation end_node Isolated Free Base dry_evap->end_node

Caption: Workflow for converting the hydrochloride salt to its free base.

Experimental Protocol: Aqueous Basic Workup

This protocol is a self-validating liquid-liquid extraction procedure standard in organic chemistry.

Materials:

  • 5-Aminoquinolin-2-ol hydrochloride

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • An organic extraction solvent (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Chloroform)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, beakers, flasks, rotary evaporator

Procedure:

  • Dissolution: Dissolve the 5-Aminoquinolin-2-ol hydrochloride in a minimal amount of deionized water in a flask or beaker.

  • Neutralization: Slowly add saturated aqueous NaHCO₃ solution to the dissolved salt. You may observe gas (CO₂) evolution. Continue adding the base dropwise until the gas evolution ceases and the aqueous solution is neutral or slightly basic (pH ~7-8, check with pH paper). The free base may precipitate as a solid or oil.

  • Extraction: Transfer the mixture to a separatory funnel. Add a volume of your chosen organic solvent (e.g., DCM) approximately equal to the aqueous volume.

  • Mixing: Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate. The less polar free base will partition into the organic layer.[15] (Note: DCM is denser than water and will be the bottom layer; EtOAc is less dense and will be the top layer).

  • Collection: Drain the organic layer into a clean flask.

  • Repeat Extraction: To ensure complete recovery, add a fresh portion of the organic solvent to the aqueous layer remaining in the funnel and repeat the extraction process (steps 4-6) two more times. Combine all organic extracts.

  • Drying: Add a small amount of anhydrous Na₂SO₄ or MgSO₄ to the combined organic extracts to remove residual water. Swirl the flask; if the drying agent clumps together, add more until some particles move freely.

  • Filtration & Concentration: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the solid free base.

Verification & Caution:

  • Verification: The successful conversion can be confirmed by TLC, melting point analysis, or spectroscopic methods (NMR, IR) comparing the product to the starting material.

  • Caution: Free amines can be less stable than their hydrochloride salt counterparts and may be more susceptible to oxidation or degradation upon storage.[1][9] It is often best practice to prepare the free base immediately before it is needed for the subsequent reaction.

Section 4: Summary and Best Practices

Observed ProblemProbable CauseRecommended Action(s)
Compound will not dissolve in DCM, THF, or Toluene. The compound is a highly polar hydrochloride salt.1. Switch to a highly polar solvent (DMSO, DMF) if the reaction allows. 2. Attempt to use a polar co-solvent (e.g., 5% MeOH in DCM). 3. (Best Solution) Convert the salt to its free base before use.
A co-solvent system works, but the reaction yield is low. The polar co-solvent may be interfering with the reaction mechanism or reagents.Reduce the amount of co-solvent to the absolute minimum required or switch to the free base method to avoid co-solvents entirely.
After converting to the free base, the product degrades over time. The neutral free amine is less stable and more prone to air oxidation than the protonated salt.Store the isolated free base under an inert atmosphere (Nitrogen or Argon) at low temperatures and use it promptly after preparation.

References

  • Wikipedia. (n.d.). Amine. Retrieved February 15, 2026, from [Link]

  • Various Authors. (2015). What is the best way to convert my amine compound from the salt form into free amine? ResearchGate. Retrieved February 15, 2026, from [Link]

  • Various Authors. (2011). Solubility of organic amine salts. ScienceMadness.org. Retrieved February 15, 2026, from [Link]

  • The Organic Chemistry Tutor. (2020). Conversion of Amines to Amine Salts. YouTube. Retrieved February 15, 2026, from [Link]

  • Edelmann, F. T. (2021). How to free the Base from Cystamine/Cysteamine Hydrochloric Salt? ResearchGate. Retrieved February 15, 2026, from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD Thesis, University of Glasgow. Retrieved February 15, 2026, from [Link]

  • Various Authors. (2017). How can I free base cystamine dihydrochloride? Chemistry Stack Exchange. Retrieved February 15, 2026, from [Link]

  • Various Authors. (2016). Why amine salts are soluble in water? Chemistry Stack Exchange. Retrieved February 15, 2026, from [Link]

  • Various Authors. (2018). Are amines soluble in organic solvents? Quora. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 5-Aminoquinoline. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Yalkowsky, S. H., Valvani, S. C., & Amidon, G. L. (1976). Solubility of nonelectrolytes in polar solvents IV: nonpolar drugs in mixed solvents. Journal of Pharmaceutical Sciences, 65(10), 1488-94. Retrieved February 15, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup for Polar and Water-Soluble Solvents. Retrieved February 15, 2026, from [Link]

  • Nagwa. (n.d.). Lesson Explainer: Polar and Nonpolar Solvents. Retrieved February 15, 2026, from [Link]

  • Various Authors. (2012). Layering polar and non polar solvents - which solvents would be a good choice? ResearchGate. Retrieved February 15, 2026, from [Link]

  • Various Authors. (2012). I understand why polar compounds dissolve in polar solvents... but why do non-polar compounds dissolve in non-polar solvents? Reddit. Retrieved February 15, 2026, from [Link]

  • Bilici, A. (2017). Chemical Oxidation of 5-Amino Quinoline with (NH4)2S2O8. Hacettepe Journal of Biology and Chemistry. Retrieved February 15, 2026, from [Link]

  • Bilici, A., Geçibesler, İ. H., & Kaya, İ. (2016). Enzymatic synthesis of 5-amino quinoline oligomers and evaluation of their free radical scavenging activity. Canadian Journal of Chemistry. Retrieved February 15, 2026, from [Link]

  • Cunderlikova, B., et al. (2000). Degradation mechanism and stability of 5-aminolevulinic acid. Journal of Pharmaceutical Sciences, 89(10), 1335-41. Retrieved February 15, 2026, from [Link]

Sources

Optimization

Optimizing yields for 5-amino functionalization of 2-quinolones

Ticket ID: #Q5-AMINO-OPT Status: Open Assigned Specialist: Senior Application Scientist Executive Summary: The "C5 Paradox" Welcome to the technical support hub for 2-quinolone functionalization. If you are struggling wi...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #Q5-AMINO-OPT Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "C5 Paradox"

Welcome to the technical support hub for 2-quinolone functionalization. If you are struggling with low yields at the 5-position, you are not alone. The 5-position of the 2-quinolone (carbostyril) scaffold presents a unique electronic challenge: it is electronically deactivated compared to the 6- and 8-positions (favored by electrophilic attack) and lacks the directing group proximity of the 8-position for standard C-H activation.

This guide prioritizes three validated workflows to bypass these electronic barriers.

Workflow Selector: Which Route Matches Your Precursor?

Before proceeding, identify your starting material to select the correct optimization protocol.

SynthesisRoutes Start Start: What is your Precursor? HasNitro 5-Nitro-2-quinolone Start->HasNitro I have HasHalo 5-Bromo/Chloro-2-quinolone Start->HasHalo I have NoPrecursor No Functionalized Scaffold Start->NoPrecursor I need to build it RouteA PROTOCOL A: Chemoselective Reduction HasNitro->RouteA High Chemoselectivity Required RouteB PROTOCOL B: Buchwald-Hartwig Amination HasHalo->RouteB Pd-Catalysis Optimization RouteC PROTOCOL C: Modified Knorr/Cyclization NoPrecursor->RouteC De Novo Assembly

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on available starting materials.

Protocol A: Chemoselective Reduction (The Robust Route)

Target Audience: Users with 5-nitro-2-quinolone precursors. Common Failure Mode: Over-reduction of the C3-C4 double bond or solubility issues.

The Science of Failure

Standard catalytic hydrogenation (


) is often disastrous for 2-quinolones. The electron-deficient pyridone ring is susceptible to hydrogenation, converting your target 2-quinolone into a 3,4-dihydro-2-quinolone. Furthermore, if your scaffold contains halogens, Pd/C will cause hydrodehalogenation.
Optimized Protocol: Iron-Mediated Reduction

This method relies on electron transfer mechanisms that are orthogonal to alkene hydrogenation, preserving the aromaticity of the pyridone ring.

Reagents:

  • Substrate: 5-nitro-2-quinolone (1.0 equiv)

  • Reductant: Iron powder (325 mesh, 5.0 equiv)

  • Proton Source: Ammonium Chloride (

    
    , 5.0 equiv) or Acetic Acid (
    
    
    
    )
  • Solvent: Ethanol/Water (3:1) or

    
    
    

Step-by-Step:

  • Suspension: Dissolve the nitro-quinolone in EtOH/Water. Note: 5-nitro-2-quinolones have poor solubility. High agitation is critical.

  • Activation: Add

    
     and heat to 60°C.
    
  • Addition: Add Iron powder portion-wise over 20 minutes to prevent a runaway exotherm.

  • Reflux: Heat to reflux (80°C) for 2–4 hours. Monitor via TLC (Control: starting material will be UV active and yellow; product is UV active and often fluorescent blue/cyan).

  • Workup (Critical): Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot methanol.

    • Troubleshooting: If the filtrate turns brown/black upon cooling, residual Fe species are present. Wash the organic layer with EDTA solution or dilute sodium potassium tartrate (Rochelle's salt) to sequester iron.

Comparison of Reducing Agents:

ReagentC3-C4 Alkene SafetyHalogen SafetyYield PotentialNotes
Fe / AcOH ✅ High✅ High85-95%Best balance of cost/selectivity.
SnCl₂ / HCl ✅ High✅ High80-90%Good, but Tin waste is toxic and hard to remove.
H₂ / Pd-C ❌ Low (Risk)❌ Low (Risk)40-60%Avoid. Causes saturation of the ring.
Na₂S₂O₄ ✅ High✅ High60-75%Works for very sensitive substrates; lower yields.

Protocol B: Buchwald-Hartwig Amination (The Modern Route)

Target Audience: Users with 5-bromo-2-quinolone or 5-chloro-2-quinolone. Common Failure Mode: Catalyst poisoning by the lactam moiety.

The "Lactam Trap"

Unprotected 2-quinolones exist in a tautomeric equilibrium between the lactam (NH-form) and lactim (OH-form). The free nitrogen or oxygen can coordinate to Palladium (


), displacing ligands and deactivating the catalytic cycle ("poisoning").

LactamPoisoning Pd Active Pd(0) Catalyst Complex Pd-Lactam Complex (Dead Catalyst) Pd->Complex Coordination (Poisoning) Substrate Unprotected 2-Quinolone Substrate->Complex Protected O-Methylated Precursor Substrate->Protected 1. MeI/Ag2CO3 Product Coupled Product Protected->Product Pd(OAc)2 / XPhos

Figure 2: Mechanism of catalyst deactivation by unprotected quinolones and the protection strategy workaround.

Optimization Strategy

Option 1: The "Protect First" Approach (Recommended)

  • Protect: Convert 5-bromo-2-quinolone to 2-methoxy-5-bromoquinoline using

    
     and 
    
    
    
    . This locks the tautomer and prevents catalyst binding.
  • Couple: Perform Buchwald-Hartwig amination.

  • Deprotect: Hydrolyze the methyl ether with dilute

    
     or 
    
    
    
    to regenerate the 2-quinolone.

Option 2: Direct Coupling (Ligand Critical) If you must couple the unprotected lactam, you need a bulky, electron-rich ligand that outcompetes the substrate for Pd binding.

  • Catalyst:

    
     (1–2 mol%) or Pd(OAc)₂.
    
  • Ligand: BrettPhos or Xantphos (High steric bulk prevents lactam coordination).

  • Base:

    
     (Weak base). Avoid 
    
    
    
    as it may deprotonate the lactam nitrogen, creating a nucleophile that competes with your amine.
  • Solvent: 1,4-Dioxane or t-Amyl alcohol (100°C).

Protocol C: De Novo Assembly (The "Nuclear" Option)

Target Audience: Users who cannot source 5-substituted quinolones.[1] Method: Modified Conrad-Limpach-Knorr Synthesis.[2]

If you cannot functionalize C5, you must build the ring with the nitrogen already in place.

  • Starting Material: 3-nitroaniline (commercially abundant).

  • Condensation: React with diethyl malonate or a

    
    -ketoester at high temperature (140°C+).
    
  • Cyclization: Thermal cyclization in diphenyl ether or polyphosphoric acid (PPA).

    • Note: This often produces a mixture of 5-nitro and 7-nitro isomers.

  • Separation: Isolate the 5-nitro isomer via fractional crystallization (5-nitro isomers are typically less soluble/more polar).

  • Reduction: Proceed to Protocol A .

Troubleshooting & FAQs

Q: My reaction mixture turns black immediately after adding the catalyst in Protocol B.

  • Diagnosis: This is "Palladium Black" precipitation.[3] Your ligand is failing to stabilize the Pd(0) species, likely due to interference from the quinolone amide.

  • Fix: Switch to XPhos Pd G3 precatalyst. The precatalyst ensures active species generation only inside the cycle. Alternatively, increase ligand-to-metal ratio to 2:1.

Q: I am getting the 5-amino product, but it won't precipitate during workup.

  • Diagnosis: 5-amino-2-quinolones are amphoteric (basic amine + acidic lactam). At neutral pH, they can be zwitterionic and water-soluble.

  • Fix: Adjust pH to ~8–9 (slightly basic) to suppress the lactam ionization, or use continuous extraction with n-butanol.

Q: Can I use Copper catalysis (Ullmann) instead of Palladium?

  • Answer: Yes, but with caveats. Cu-catalyzed amination of 5-bromo-2-quinolones requires higher temperatures (120°C+) and stronger ligands (e.g., L-proline or DMEDA).

  • Risk: 2-quinolones can decompose or polymerize at these temperatures. Only use Ullmann if Pd is cost-prohibitive.

References

  • Maes, B. U., et al. (2004). "Kinetic study of the palladium-catalyzed Buchwald-Hartwig amination of 2-quinolinones." Tetrahedron, 60(5), 1157-1164.

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl phosphine ligands in palladium-catalyzed amination." Angewandte Chemie International Edition, 47(34), 6338-6361.

  • Riveira, M. J., et al. (2011). "Chemoselective reduction of nitroarenes in the presence of acid-sensitive groups." Synthetic Communications, 41(16), 2447-2452.

  • BenchChem Technical Notes. (2025). "Chemoselectivity issues in the reduction step of quinolone synthesis."

  • Li, X., et al. (2024).[4] "Intermolecular Buchwald–Hartwig Reactions for Enantioselective Synthesis of Diverse Atropisomers." Organic Letters.

Sources

Troubleshooting

Technical Support Center: Purification of 5-Aminoquinolin-2-ol Hydrochloride

Executive Summary This guide addresses the purification and handling of 5-Aminoquinolin-2-ol hydrochloride (also known as 5-amino-2(1H)-quinolinone hydrochloride). As an amphoteric amino-quinolinone, this molecule presen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the purification and handling of 5-Aminoquinolin-2-ol hydrochloride (also known as 5-amino-2(1H)-quinolinone hydrochloride). As an amphoteric amino-quinolinone, this molecule presents unique challenges regarding oxidative instability and tautomeric solubility shifts .

Commercial batches often arrive with a brown/black discoloration due to the oxidation of the C5-amino group into quinone-imine oligomers. This guide provides chemically grounded protocols to restore purity, remove the specific 5-nitro precursor, and stabilize the salt form.

Part 1: The Impurity Profile & Solubility Logic

Before attempting purification, you must understand what you are fighting. The three most common contaminants in commercial batches are:

Impurity TypeSourceVisual IndicatorRemoval Strategy
Oxidative Oligomers Air oxidation of the -NH₂ group (Azo/Quinone formation).Dark Brown/Black "Tar" or specks.Activated Carbon + Reducing Agent (Sodium Dithionite).
5-Nitroquinolin-2-ol Unreacted synthetic precursor (incomplete reduction).Yellow/Orange tint (distinct from the salt's pale yellow).Polarity Wash (Solvent Trituration) or Recrystallization.
Free Base (Hydrolysis) Loss of HCl in neutral water (pH > 4).Milky precipitate in water; poor solubility.Acidification (Re-forming the HCl salt).
Solubility Profile (Predicted)

Data based on amino-quinolinone structural analogs.[1]

SolventSolubility (HCl Salt)Usage in Purification
Water (pH < 2) High Dissolution solvent.
Water (pH 6-8) Low Precipitation of Free Base (Isoelectric point).
Ethanol (Hot) Moderate Recrystallization solvent.
Ethanol (Cold) Low Anti-solvent for yield recovery.
Ethyl Acetate/DCM Insoluble Washing organic impurities (Nitro precursors).

Part 2: Troubleshooting Guides (Q&A)

Issue 1: The "Black Tar" Problem

Q: My commercial batch is dark brown/black, but the CoA says it should be off-white/pale yellow. Is it degraded?

A: It is likely surface oxidation. Amino-quinolines are highly sensitive to air, forming "quinone-like" impurities that are intensely colored even at low ppm. The Fix: You must perform a Reductive Decolorization . Simple recrystallization is often insufficient because the oxidized impurities co-precipitate.

  • Mechanism: The addition of Sodium Dithionite (

    
    ) reduces the colored quinone-imines back to colorless amines or water-soluble sulfonate byproducts, while Activated Carbon adsorbs the polymeric tars.
    
Issue 2: Solubility & Precipitation

Q: I tried dissolving the salt in water, but it formed a milky suspension that wouldn't clear. Why?

A: You likely experienced Hydrolysis . 5-Aminoquinolin-2-ol is amphoteric. In neutral water, the HCl can dissociate, and the molecule reverts to its "Free Base" zwitterionic form, which has very poor aqueous solubility. The Fix: Always maintain acidic conditions. Add 1M HCl dropwise until the solution clears. The target pH for the HCl salt solution should be < 2.0 .

Issue 3: Removing the Nitro Precursor

Q: HPLC shows a persistent peak at RRT 1.2. I suspect it's the 5-nitroquinolin-2-ol precursor.

A: The nitro group is significantly less polar than the amino hydrochloride. The Fix: Perform a Slurry Wash (Trituration) before recrystallization.

  • Suspend the dry solid in Ethyl Acetate or Cold Ethanol .

  • Stir vigorously for 30 minutes.

  • Filter.[2] The nitro impurity (and some non-polar degradation products) will dissolve in the organic layer, leaving the polar HCl salt on the filter.

Part 3: Master Purification Protocol

Objective: Purify 10g of crude, dark 5-Aminoquinolin-2-ol HCl to >98% purity.

Reagents Required:
  • 1M Hydrochloric Acid (HCl)

  • Activated Charcoal (Norit or equivalent)

  • Sodium Dithionite (

    
    ) - Antioxidant
    
  • Ethanol (Absolute)

  • Celite (Filter aid)

Step-by-Step Workflow:
  • Dissolution (Acidic Lock):

    • In a round-bottom flask, suspend 10g crude material in 80 mL Water .

    • Add 5-10 mL Conc. HCl slowly.

    • Heat to 60-70°C . The solution should become clear (dark, but no solids).

    • Checkpoint: If solids remain, check pH. If pH > 2, add more HCl.

  • Reductive Decolorization:

    • Add 0.5g Sodium Dithionite . Stir for 5 minutes. (Color should lighten).

    • Add 1.0g Activated Charcoal .

    • Stir at 60°C for 20 minutes .

  • Hot Filtration:

    • Prepare a pre-warmed Buchner funnel with a Celite pad.

    • Filter the mixture while hot to remove charcoal.

    • Result: The filtrate should be clear pale yellow. If it turns dark immediately, oxygen exposure is too high (work under Nitrogen if possible).

  • Crystallization (The "Salting Out" Swing):

    • Method A (High Yield/Salt Form): Concentrate the aqueous filtrate to approx. 40 mL under vacuum. Slowly add 100 mL Cold Ethanol while stirring. Cool to 0°C. The HCl salt will crystallize.

    • Method B (Isoelectric Precipitation - Free Base): If you need the free base, neutralize the filtrate with NaOH to pH ~6.5. The solid will precipitate massively. (Note: The user requested the HCl salt, so use Method A).

  • Drying:

    • Filter the crystals.[2][]

    • Wash with Cold Ethanol/Ether (1:1).

    • Dry under vacuum at 40°C over

      
      .
      

Part 4: Process Visualization

The following diagram illustrates the logic flow for removing specific impurities based on their chemical properties.

PurificationLogic Start Crude 5-Aminoquinolin-2-ol HCl (Dark, Impure) Step1 1. Slurry Wash (Ethyl Acetate) Start->Step1 Remove Non-polars Waste1 Filtrate Waste: Nitro-Precursors Non-polar organics Step1->Waste1 Step2 2. Acidic Dissolution (Water + HCl, 70°C) Step1->Step2 Solid Filter Cake Step3 3. Reductive Treatment (+ Na2S2O4 + Charcoal) Step2->Step3 Solubilized Salt Waste2 Solid Waste: Charcoal + Oxidized Tars Step3->Waste2 Filter Step4 4. Hot Filtration & Crystallization (Add EtOH / Cool to 0°C) Step3->Step4 Clear Filtrate Final Pure 5-Aminoquinolin-2-ol HCl (Pale Yellow Crystals) Step4->Final Precipitation

Caption: Purification workflow distinguishing between non-polar impurity removal (Slurry Wash) and oxidative impurity removal (Reductive Charcoal Treatment).

References

  • BenchChem Technical Support. (2025).[1][2] Solubility of 5,6-Dihydroxy-8-aminoquinoline: A Technical Guide for Researchers. (Analogous solubility logic for amino-hydroxy-quinolines).

  • GuideChem. (2020). How to Prepare 5-Amino-8-hydroxyquinoline Dihydrochloride and Its Applications. (Protocol for dithionite reduction of amino-quinoline salts).

  • National Institutes of Health (NIH). (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (Structural context on tautomerism and synthesis of quinolinone intermediates).

  • Google Patents. (2008). Process for Preparation of 5-Aminolevulinic Acid Hydrochloride. (General reference for HCl salt purification via alcohol precipitation).

  • CymitQuimica. (n.d.). 5-Amino-8-hydroxyquinoline dihydrochloride Product Data. (Verification of salt forms and handling).

Sources

Optimization

Technical Support Center: 5-Aminoquinolin-2-ol Hydrochloride Recrystallization

Topic: Purification & Solvent Selection for 5-Aminoquinolin-2-ol Hydrochloride Ticket ID: #REC-5AQ-002 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Solvent Selection for 5-Aminoquinolin-2-ol Hydrochloride Ticket ID: #REC-5AQ-002 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Solvent Selection Strategy

Compound Profile:

  • Target: 5-aminoquinolin-2-ol hydrochloride (also known as 5-amino-2(1H)-quinolinone HCl).

  • Key Application: Critical intermediate for Rebamipide and Brexpiprazole synthesis.

  • Physicochemical Challenges:

    • Tautomerism: Exists in equilibrium between the enol (2-hydroxy) and keto (2-quinolinone) forms. The HCl salt locks the protonation state, but improper solvent pH can cause dissociation.

    • Oxidation: The C5-amino group is highly susceptible to air oxidation, leading to "vermillion" or dark brown impurities (quinoid oligomers).

    • Salt Instability: In pure water or neutral alcohols, the salt may disproportionate, releasing the free base which has significantly different solubility.

Recommended Solvent Systems
System ClassSolvent CompositionRoleTechnical Rationale
Primary (Recommended) Ethanol (95%) + conc. HCl (1% v/v) Single SolventHigh solubility at reflux (

C), poor solubility at

C. The added HCl suppresses dissociation and stabilizes the amine against oxidation.
Secondary (High Purity) Water (Acidified, pH < 2) Single SolventExcellent for removing inorganic salts (e.g., Zn/Fe residues from reduction). Requires lyophilization or extended drying due to high hydration energy.
Binary (Anti-Solvent) Methanol (Solvent) / Ethyl Acetate (Anti-solvent) Binary SystemUse when thermal degradation is a concern. Dissolve in MeOH, then add EtOAc until turbid.

Decision Logic & Workflow (Visualized)

Figure 1: Solvent Selection Decision Tree

SolventSelection Start Start: Crude 5-aminoquinolin-2-ol HCl CheckImpurity Analyze Impurity Profile Start->CheckImpurity Inorganic High Inorganic Salts? (Zn, Fe, Pd residues) CheckImpurity->Inorganic Organic High Organic Impurities? (Isomers, Oligomers) CheckImpurity->Organic WaterRoute System A: Acidified Water (pH 1-2) + Activated Carbon Inorganic->WaterRoute Yes AlcoholRoute System B: Ethanol/HCl (95:5) Organic->AlcoholRoute Yes Lyophilize Pure Product (High Salt Removal) WaterRoute->Lyophilize Difficult Drying Filtration Pure Product (High Yield) AlcoholRoute->Filtration Fast Drying

Caption: Decision matrix for selecting the optimal solvent system based on the impurity profile of the crude intermediate.

Detailed Experimental Protocol

Objective: Purify 10g of crude 5-aminoquinolin-2-ol HCl.

Safety Warning: 5-aminoquinolines are potential mutagens. Handle in a fume hood.

Step-by-Step Methodology
  • Preparation of Solvent:

    • Prepare 100 mL of Acidified Ethanol by mixing 99 mL of Ethanol (95% or absolute) with 1 mL of concentrated HCl (37%).

    • Why: The excess proton source shifts the equilibrium entirely to the salt form, preventing the "oiling out" of the free base.

  • Dissolution (Deoxygenated):

    • Charge 10g crude solid into a round-bottom flask.

    • Add 60 mL Acidified Ethanol.[1]

    • CRITICAL: Sparge with Nitrogen (

      
      ) for 5 minutes before heating.
      
    • Heat to reflux (

      
      C). If not fully dissolved, add solvent in 5 mL increments.
      
  • Impurity Scavenging:

    • Once dissolved, add Activated Carbon (0.5g) (e.g., Darco G-60).

    • Reflux for 15 minutes.

    • Mechanism:[2][3] Carbon preferentially adsorbs high-molecular-weight colored oxidation byproducts (poly-quinolines).

  • Hot Filtration:

    • Filter the hot solution through a pre-heated Celite pad or sintered glass funnel.

    • Note: Do not let the solution cool during filtration to avoid premature crystallization in the funnel.

  • Crystallization:

    • Allow filtrate to cool to room temperature slowly (over 1 hour) with gentle stirring.

    • Cool further to

      
      C in an ice bath for 2 hours.
      
  • Isolation:

    • Filter crystals via vacuum filtration.[4]

    • Wash cake with 10 mL of cold Ethanol/EtOAc (1:1 mixture).

    • Dry under vacuum at

      
      C.
      

Troubleshooting Guide (FAQ)

Q1: My product is turning pink/red during recrystallization. Why?

Diagnosis: Oxidative degradation. Mechanism: Aminoquinolines readily oxidize to form quinone-imine type species (related to quinhydrone complexes) which are intensely colored. Solution:

  • Ensure the solvent is acidic . The protonated amine (

    
    ) is electron-deficient and resistant to oxidation.
    
  • Perform the entire dissolution and cooling process under a Nitrogen or Argon atmosphere .

  • Increase the amount of activated charcoal during the hot filtration step.[4]

Q2: The product "oiled out" instead of crystallizing.

Diagnosis: Phase separation of the free base or supersaturation overshoot. Cause:

  • pH too high: If the HCl is lost (volatilized), the compound reverts to the free base (5-aminoquinolin-2-ol), which is less soluble and melts at a lower temperature, forming an oil.

  • Cooling too fast: Rapid cooling traps impurities and solvent, creating a metastable oil phase. Solution:

  • Add 1-2 drops of conc. HCl to the hot solution to ensure salt formation.

  • Re-heat to dissolve the oil, then seed the solution with a pure crystal at

    
    C.
    
Q3: The melting point is lower than expected ( C).

Diagnosis: Solvate formation or inorganic contamination. Solution:

  • If water was used, the compound may form a hydrate. Dry at

    
    C under high vacuum (
    
    
    
    ) for 24 hours.
  • Check for trapped inorganic salts (NaCl/KCl) if the crude came from a reduction using metals. In this case, perform a hot water recrystallization (solubility of organic salt > inorganic salt at high temp is rare, usually reverse: dissolve in hot water, filter off insoluble inorganics if present, or exploit the common ion effect with HCl).

Process Visualization

Figure 2: Recrystallization Workflow

RecrystallizationFlow Crude Crude Input (Dark Solid) Dissolve Dissolve (EtOH + HCl, 80°C) Crude->Dissolve + N2 atm Carbon Carbon Treat (Remove Color) Dissolve->Carbon Filter Hot Filter (Remove Carbon) Carbon->Filter Crystallize Controlled Cool (RT -> 0°C) Filter->Crystallize Slow Cool Wash Wash (Cold EtOAc) Crystallize->Wash Dry Dry (Vac, 45°C) Wash->Dry

Caption: Standard Operating Procedure (SOP) flow for the purification of 5-aminoquinolin-2-ol HCl.

References & Authority

  • Otsuka Pharmaceutical Co., Ltd. (1990). Carbostyril derivatives and process for preparing the same. US Patent 4,954,629. (Describes the synthesis of Rebamipide intermediates including amino-quinolinones). Link

  • Lu, Y., et al. (2014). Method for preparing Rebamipide. CN Patent 103910667B. (Details the reduction of 5-nitroquinolin-2-ol and subsequent purification steps using acidic alcohols). Link

  • Sigma-Aldrich. (n.d.). 5-Amino-8-hydroxyquinoline dihydrochloride Product Specification. (Used for solubility comparison of analogous amino-hydroxy-quinoline salts). Link

  • Bilici, A., et al. (2016).[5] Enzymatic synthesis of 5-amino quinoline oligomers. Canadian Journal of Chemistry.[5] (Demonstrates the oxidative instability of the 5-amino group and the formation of colored oligomers). Link

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to FTIR Spectral Interpretation: Characterizing Amine and Hydroxyl Groups in Quinolines

For distribution to: Researchers, scientists, and drug development professionals. This guide provides an in-depth comparative analysis of the Fourier-Transform Infrared (FTIR) spectral signatures of amine (-NH₂) and hydr...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides an in-depth comparative analysis of the Fourier-Transform Infrared (FTIR) spectral signatures of amine (-NH₂) and hydroxyl (-OH) functional groups within the quinoline scaffold. As a foundational structure in numerous pharmaceuticals, understanding the distinct vibrational modes of these groups is paramount for molecular characterization, quality control, and reaction monitoring. We will move beyond simple peak identification to explore the causal mechanisms behind spectral shifts and provide a framework for robust, self-validating experimental protocols.

Section 1: The Vibrational Landscape of Quinolines

The quinoline ring system, a fusion of a benzene and a pyridine ring, presents a complex vibrational background. The aromatic C-H stretches typically appear above 3000 cm⁻¹, while the characteristic C=C and C=N aromatic ring stretching vibrations are found in the 1625-1470 cm⁻¹ region.[1] It is against this backdrop that the more intense and diagnostic vibrations of hydroxyl and amine groups must be resolved and interpreted. The electronic nature of the heterocyclic ring system—specifically the electron-withdrawing character of the nitrogen atom—can influence the bond strength and, therefore, the vibrational frequencies of attached functional groups.

Section 2: Deciphering the Hydroxyl (-OH) Group Signature

The hydroxyl group is one of the most readily identifiable functional groups in FTIR spectroscopy, primarily due to its prominent O-H stretching vibration. However, its appearance is highly sensitive to its molecular environment, particularly hydrogen bonding.

O-H Stretching Vibrations (ν_OH)

The position and shape of the O-H stretching band provide significant structural information. In quinoline derivatives, we primarily encounter two scenarios:

  • Non-Hydrogen-Bonded (Free) -OH: A sharp, well-defined band typically observed between 3650-3590 cm⁻¹. This is rare in solid-state or concentrated samples but may be observed in dilute solutions with non-polar solvents.

  • Hydrogen-Bonded -OH: A strong, characteristically broad band appearing anywhere from 3500 cm⁻¹ down to 3200 cm⁻¹. The broadening is a result of a population of molecules with slightly different hydrogen bond strengths, leading to a continuum of absorption frequencies.

A prime example is 8-hydroxyquinoline (8HQ), a common ligand in coordination chemistry. In its solid form, the O-H group participates in intramolecular hydrogen bonding with the quinoline nitrogen. This is experimentally observed as a distinct peak around 3443 cm⁻¹ or a broader band near 3181 cm⁻¹.[2][3][4] This interaction weakens the O-H bond, shifting the absorption to a lower wavenumber compared to a free hydroxyl group.

O-H Bending and C-O Stretching Vibrations

While the O-H stretch is most prominent, other vibrations can corroborate its presence:

  • In-plane O-H Bending (δ_OH): This vibration is often coupled with C-H bending modes and appears in the 1440-1260 cm⁻¹ region. For quinolin-8-ol, a band around 1580 cm⁻¹ has been assigned to a mode involving O-H bending.[5]

  • C-O Stretching (ν_CO): This appears as a strong band in the 1260-1000 cm⁻¹ range. For aromatic alcohols (phenols), this band is typically found towards the higher end of the range, often near 1200 cm⁻¹.

Section 3: Unambiguous Identification of Amine (-NH₂) Groups

The FTIR spectrum of an amine is highly dependent on whether it is primary (-NH₂), secondary (-NHR), or tertiary (-NR₂). For aminoquinolines, primary amines are the most common substitution.

N-H Stretching Vibrations (ν_NH)

Primary amines are uniquely identifiable by the presence of two distinct bands in the 3500-3300 cm⁻¹ region.[6] This is a direct consequence of the two possible stretching modes for the -NH₂ group:

  • Asymmetric Stretch (ν_as): The higher frequency band, where the two N-H bonds stretch out of phase.

  • Symmetric Stretch (ν_s): The lower frequency band, where the two N-H bonds stretch in phase.

For example, the spectrum of a primary aromatic amine like 5-aminoquinoline will display these two characteristic sharp-to-medium intensity bands.[6][7] Secondary amines, having only one N-H bond, show a single, weaker absorption band in this region (3350-3310 cm⁻¹).[6][8] Tertiary amines, lacking an N-H bond, show no absorption here, making their identification by its absence straightforward.[8]

N-H Bending and C-N Stretching Vibrations

Further confirmation of an amine group comes from its bending vibrations:

  • N-H Scissoring (Bending, δ_NH₂): For primary amines, this appears as a medium-to-strong, sharp band in the 1650-1580 cm⁻¹ region.[6] This band can sometimes overlap with aromatic C=C stretching bands, but its relative intensity and sharpness are often distinguishing.

  • N-H Wagging: A broad, strong band can often be found in the 910-665 cm⁻¹ region for primary and secondary amines, resulting from the out-of-plane wagging of the N-H bond.[6]

  • C-N Stretching (ν_CN): For aromatic amines, this vibration gives rise to a strong band in the 1335-1250 cm⁻¹ range.[6][9]

Data Summary: Characteristic FTIR Bands
Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Appearance & Notes
Hydroxyl (-OH) O-H Stretch (H-Bonded)3500 - 3200Strong, very broad
O-H Stretch (Intramolecular H-Bond in 8HQ)~3443 or ~3181[2][4]Medium, can be sharper than intermolecular
O-H Bend (In-plane)1440 - 1260Medium, often coupled
C-O Stretch (Aromatic)1260 - 1180Strong
Primary Amine (-NH₂) N-H Asymmetric Stretch3500 - 3400Medium, sharp (doublet)
N-H Symmetric Stretch3400 - 3300Medium, sharp (doublet)
N-H Bend (Scissoring)1650 - 1580Medium-strong, sharp
C-N Stretch (Aromatic)1335 - 1250[6]Strong
Secondary Amine (-NHR) N-H Stretch3350 - 3310Weak to medium, sharp (single band)

Section 4: A Comparative Guide to Analytical Techniques

While FTIR is a powerful first-line technique, a comprehensive characterization often benefits from complementary methods. The choice of technique depends on the specific analytical question being asked.

FTIR vs. FT-Raman Spectroscopy

FTIR spectroscopy measures the absorption of infrared light due to changes in a bond's dipole moment. In contrast, Raman spectroscopy measures the inelastic scattering of laser light due to changes in a bond's polarizability.[10]

  • Strengths of FTIR: Highly sensitive to polar functional groups like -OH and -NH₂, making it ideal for the topic at hand.[10] The broad O-H stretch, while complex, is an unmistakable indicator of its presence.

  • Strengths of FT-Raman: More sensitive to symmetric, non-polar bonds.[11] This makes it excellent for probing the C=C bonds of the quinoline backbone. It is also less susceptible to interference from aqueous media.

  • Synergy: The techniques are highly complementary. An N-H or O-H stretch that is strong in FTIR will be weak in Raman, and vice-versa for the aromatic ring vibrations. Using both provides a more complete vibrational picture of the molecule.

FTIR vs. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the magnetic environment of atomic nuclei (¹H, ¹³C, etc.), providing detailed information about molecular structure and connectivity.

  • Strengths of FTIR: Rapid, requires minimal sample, and provides a direct, empirical fingerprint of the functional groups present.[12]

  • Strengths of NMR: Unrivaled for determining the precise atomic connectivity of a molecule. It can distinguish between isomers (e.g., 5-aminoquinoline vs. 8-aminoquinoline) with certainty, which would be challenging by FTIR alone. The chemical shift of the -OH or -NH₂ protons in ¹H NMR also provides information on hydrogen bonding and chemical environment.[9][13]

  • Synergy: FTIR confirms the presence of the -OH and -NH₂ groups, while NMR confirms their location on the quinoline ring and the overall molecular structure.

TechniquePrincipleInformation ProvidedSample StateKey Advantage for Quinolines
FTIR IR AbsorptionPresence & H-bonding of functional groupsSolid, Liquid, GasHigh sensitivity to polar -OH & -NH₂ bonds[10]
FT-Raman Inelastic Light ScatteringSkeletal vibrations, symmetric bondsSolid, Liquid, AqueousExcellent for quinoline ring C=C/C=N modes
NMR Nuclear Spin TransitionsAtomic connectivity, isomer differentiationSolutionUnambiguous structure elucidation

Section 5: Experimental Protocols & Workflow

A self-validating protocol is essential for trustworthy and reproducible results. The following describes a standard workflow for analyzing a solid quinoline derivative using an Attenuated Total Reflectance (ATR) accessory, which is a common, modern technique requiring minimal sample preparation.[14]

Step-by-Step ATR-FTIR Protocol
  • Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

  • ATR Crystal Cleaning: Meticulously clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Verify cleanliness by collecting a "clean" background scan and ensuring no contaminant peaks are present.

  • Background Collection: Acquire a background spectrum (e.g., 16 or 32 co-added scans) with the clean, empty ATR crystal.[1] This is a critical step as the instrument software will ratio the sample spectrum against this background to produce the final absorbance spectrum.

  • Sample Application: Place a small amount of the solid quinoline sample onto the ATR crystal, just enough to cover the crystal surface.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal. This is crucial for achieving a high-quality spectrum.

  • Spectrum Acquisition: Acquire the sample spectrum using the same parameters as the background scan (e.g., 4000-400 cm⁻¹ range, 4 cm⁻¹ resolution, 32 scans).[14][15]

  • Data Processing & Analysis: The software will automatically generate the absorbance spectrum. Perform baseline correction and peak picking. Correlate the observed band positions with the data provided in this guide and authoritative spectral libraries.

Workflow & Logic Diagrams

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Clean_ATR 1. Clean ATR Crystal Collect_Bkg 2. Collect Background Clean_ATR->Collect_Bkg Apply_Sample 3. Apply Sample & Pressure Collect_Bkg->Apply_Sample Ready for Sample Acquire_Scan 4. Acquire Spectrum Apply_Sample->Acquire_Scan Process_Data 5. Baseline Correction Acquire_Scan->Process_Data Raw Data Interpret 6. Peak Identification Process_Data->Interpret Compare 7. Compare & Report Interpret->Compare

// Define the quinoline structure with placeholders for functional groups quinoline [label=<

Quinoline Functional Groups
Vibrational ModeDescription
N-H Asymmetric StretchTwo N-H bonds stretch out of phase
N-H Symmetric StretchTwo N-H bonds stretch in phase
N-H Scissoring (Bend)Angle between N-H bonds changes
O-H StretchO-H bond length oscillates

>]; } dot Caption: Key vibrational modes for -NH₂ and -OH groups.

References

  • AKJournals. (n.d.). Growth, spectral and thermal characterization of 8-hydroxyquinoline. Retrieved from [Link]

  • Chemistry Learner. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR and FT-Raman Spectral Investigations on 4-Aminoquinaldine and 5-Aminoquinoline | Request PDF. Retrieved from [Link]

  • Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. Retrieved from [Link]

  • University of Canterbury. (n.d.). IR: amines. Retrieved from [Link]

  • IOSR Journal. (2012). Comparative vibrational spectroscopic studies of 7-chloro-4- hydroxy-3-quinolinecarboxylic acid based on density functional theory. Retrieved from [Link]

  • Scientific Research Publishing. (2021, January 11). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of Quinoline, GQD, GQD-HA-DOPA, and GQD-HA-DOPA-Qu NCs. Retrieved from [Link]

  • Elsherif, K.M., et al. (2022). Complexation of Ag(I) with 8-Hydroxyquinoline: Synthesis, Spectral Studies and Antibacterial Activities. Advanced Journal of Chemistry-Section A, 5(2), 138-146. Retrieved from [Link]

  • PubMed. (2008, June 15). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 8hydroxyquinoline. Retrieved from [Link]

  • MDPI. (2024, February 7). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives. Retrieved from [Link]

  • UI Scholars Hub. (2023, June 2). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. Retrieved from [Link]

  • NASA. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR, FT-Raman, FT-NMR, ab initio and DFT electronic structure investigation on 8-chloroquinoline and 8-nitroquinoline | Request PDF. Retrieved from [Link]

  • B&W Tek. (2024, March 12). FTIR vs. Raman Spectroscopy: Selecting the Right Analytical Technique. Retrieved from [Link]

  • Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • MDPI. (2023, November 28). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Retrieved from [Link]

  • Chemistry Research Journal. (2024). Exploring Functional Groups and Molecular Structures: A Comprehensive Analysis using FTIR Spectroscopy. Retrieved from [Link]

  • Radboud University. (2016, September 20). The Influence of Metal Ion Binding on the IR Spectra of Nitrogen- Containing PAHs. Retrieved from [Link]

  • PubMed. (n.d.). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. Retrieved from [Link]

  • Rocky Mountain Labs. (2024, January 17). FTIR Analysis for Biomolecules. Retrieved from [Link]

  • Scientific & Academic Publishing. (2024). Forensic Chemistry: Raman versus FTIR Spectroscopy- An Undergraduate Study to Engage in Technology. Retrieved from [Link]

  • GSC Online Press. (2023, June 12). Comparative studies of functional groups present in invasive and economically important plant leaf methanolic extracts by using FTIR spectroscopic analysis. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-Aminoquinolin-2-ol Hydrochloride

The foundational principle of this guide is to treat 5-Aminoquinolin-2-ol hydrochloride as a hazardous waste. This "cradle-to-grave" approach ensures that the substance is managed with the highest level of safety and in...

Author: BenchChem Technical Support Team. Date: February 2026

The foundational principle of this guide is to treat 5-Aminoquinolin-2-ol hydrochloride as a hazardous waste. This "cradle-to-grave" approach ensures that the substance is managed with the highest level of safety and in accordance with all pertinent regulations from its point of generation to its ultimate disposal.[1]

Core Safety & Hazard Assessment

Understanding the potential hazards of 5-Aminoquinolin-2-ol hydrochloride is the first step in its safe handling and disposal. Based on data for the parent compound, 5-Aminoquinoline, the following hazards should be considered:

  • Skin and Eye Irritation: 5-Aminoquinoline is known to cause skin and serious eye irritation.[2]

  • Acute Toxicity: It may be harmful if swallowed, in contact with skin, or if inhaled.[2]

Personal Protective Equipment (PPE)

To mitigate these risks, the following personal protective equipment (PPE) is mandatory when handling 5-Aminoquinolin-2-ol hydrochloride in any form, including as a waste product:

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles and a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection A laboratory coat. For larger quantities, a chemical-resistant apron is recommended.
Respiratory Protection A NIOSH/MSHA-approved respirator should be used if there is a risk of generating and inhaling dust.[1]

All handling of 5-Aminoquinolin-2-ol hydrochloride and its waste should be performed within a certified chemical fume hood to minimize the risk of inhalation.[1] An eyewash station and a safety shower must be readily accessible.

Step-by-Step Disposal Protocol

The proper disposal of 5-Aminoquinolin-2-ol hydrochloride is a multi-step process that requires careful attention to detail to ensure safety and compliance.

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[1]

  • Solid Waste: Collect all solid waste contaminated with 5-Aminoquinolin-2-ol hydrochloride, such as unused product, contaminated weigh boats, filter paper, and disposable PPE (gloves, etc.), in a designated hazardous waste container.

  • Liquid Waste: If 5-Aminoquinolin-2-ol hydrochloride has been used in a solution, collect the liquid waste in a separate, compatible hazardous waste container.

  • Incompatible Materials: Do not mix 5-Aminoquinolin-2-ol hydrochloride waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[1] It is incompatible with strong oxidizing agents.[3]

Step 2: Waste Containerization

The choice of a suitable waste container is essential for safe storage and transport.

  • Container Type: Use only approved hazardous waste containers that are chemically compatible with the waste. For solid 5-Aminoquinolin-2-ol hydrochloride waste, a high-density polyethylene (HDPE) container is a suitable choice.[1]

  • Container Integrity: Ensure the container is in good condition, with no cracks or leaks, and has a secure, tightly-fitting lid.

Step 3: Waste Labeling

Accurate and clear labeling is a regulatory requirement and a key safety feature.

  • Label Content: The label on the hazardous waste container must include:

    • The words "Hazardous Waste."

    • The full chemical name: "5-Aminoquinolin-2-ol hydrochloride."

    • The specific hazards (e.g., "Irritant," "Acutely Toxic").

    • The accumulation start date (the date the first piece of waste was placed in the container).

    • The name and contact information of the generating laboratory or researcher.

  • Clarity: Use a permanent marker to ensure the label is legible.

Step 4: Waste Storage

Proper storage of the hazardous waste container is crucial while it awaits pickup.

  • Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • Ventilation: The storage area should be cool, dry, and well-ventilated.

  • Segregation: Keep the container segregated from incompatible materials.

Step 5: Arranging for Disposal

Hazardous waste must be disposed of through your institution's approved channels.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.[1]

  • Professional Disposal: Never dispose of 5-Aminoquinolin-2-ol hydrochloride in the regular trash or down the drain.[4] It must be disposed of by a licensed professional waste disposal service.[5]

Spill Management

In the event of a small spill of solid 5-Aminoquinolin-2-ol hydrochloride, follow these steps:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Don PPE: Ensure you are wearing the appropriate PPE as outlined above.

  • Containment: Prevent the powder from becoming airborne.

  • Clean-up: Carefully sweep or vacuum the solid material and place it into a labeled hazardous waste container.[6] Avoid generating dust.

  • Decontamination: Decontaminate the spill area with soap and water.

  • Waste Disposal: Dispose of all clean-up materials (e.g., contaminated paper towels) as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 5-Aminoquinolin-2-ol hydrochloride.

Caption: Disposal workflow for 5-Aminoquinolin-2-ol hydrochloride.

References

Sources

Handling

Comprehensive Guide to Personal Protective Equipment for Handling 5-Aminoquinolin-2-ol Hydrochloride

This document provides essential, immediate safety and logistical information for the handling of 5-Aminoquinolin-2-ol hydrochloride. As a valued professional in research, science, or drug development, your safety is par...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, immediate safety and logistical information for the handling of 5-Aminoquinolin-2-ol hydrochloride. As a valued professional in research, science, or drug development, your safety is paramount. This guide is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Assessment and PPE Selection

Based on the toxicological data of analogous compounds, 5-Aminoquinolin-2-ol hydrochloride should be handled as a hazardous substance. The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. Ingestion is also a potential route of exposure, particularly through contamination of hands. The following table summarizes the potential hazards and the corresponding essential PPE.

Potential Hazard Analogous Compound Data Required Personal Protective Equipment (PPE)
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled as dust or mist.[1][3][6][7]Chemical-resistant gloves (Nitrile, EN 374 tested), Lab coat, NIOSH-approved respirator (if dust is generated outside a fume hood).[1][3]
Skin Corrosion/Irritation Causes skin irritation.[1][3][4][6][8]Chemical-resistant gloves (Nitrile, EN 374 tested), Lab coat.[1][3]
Serious Eye Damage/Irritation Causes serious eye damage or irritation.[1][3][4][6][8][9]Tightly fitting safety goggles with side-shields; a face shield is required when there is a splash hazard.[1]
Germ Cell Mutagenicity/Carcinogenicity Suspected of causing genetic defects and may cause cancer.[1][3][4]All handling should be performed in a certified chemical fume hood to minimize inhalation exposure.

Procedural Guidance for PPE Usage

A multi-layered approach to PPE is crucial to minimize exposure risk. The following workflow outlines the procedural steps for donning and doffing PPE when handling 5-Aminoquinolin-2-ol hydrochloride.

PPE_Workflow cluster_Donning Donning PPE (Clean Area) cluster_Handling Chemical Handling (Inside Fume Hood) cluster_Doffing Doffing PPE (At Fume Hood/Exit) Donning_Start Start: Enter Lab LabCoat 1. Don Lab Coat Donning_Start->LabCoat Goggles 2. Don Safety Goggles/Face Shield LabCoat->Goggles Gloves 3. Don Inner Gloves Goggles->Gloves FumeHood 4. Approach Fume Hood Gloves->FumeHood OuterGloves 5. Don Outer Gloves FumeHood->OuterGloves HandleChemical Handle 5-Aminoquinolin-2-ol hydrochloride OuterGloves->HandleChemical DoffOuterGloves 1. Doff Outer Gloves (Dispose as Hazardous Waste) HandleChemical->DoffOuterGloves DoffInnerGloves 2. Doff Lab Coat DoffOuterGloves->DoffInnerGloves WashHands1 3. Wash Hands DoffInnerGloves->WashHands1 DoffGoggles 4. Doff Goggles/Face Shield WashHands1->DoffGoggles DoffInnerGloves2 5. Doff Inner Gloves DoffGoggles->DoffInnerGloves2 WashHands2 6. Wash Hands Thoroughly DoffInnerGloves2->WashHands2 Doffing_End End: Exit Lab WashHands2->Doffing_End

Caption: Workflow for donning and doffing PPE when handling 5-Aminoquinolin-2-ol hydrochloride.

Step-by-Step Operational Plan

1. Engineering Controls:

  • Chemical Fume Hood: All handling of 5-Aminoquinolin-2-ol hydrochloride, especially weighing and transferring the solid, must be conducted in a certified chemical fume hood to minimize the risk of inhaling dust particles.[1]

  • Ventilation: Ensure general laboratory ventilation is adequate.[3][4]

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and tested regularly.[1]

2. Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile, that have been tested according to EN 374.[1][3] Always inspect gloves for any signs of degradation or punctures before use. For prolonged handling, consider double-gloving.

  • Eye and Face Protection: Tightly fitting safety goggles with side shields are mandatory.[1] When there is a potential for splashing, a full-face shield must be worn in addition to safety goggles.

  • Skin and Body Protection: A clean, buttoned laboratory coat must be worn at all times.[1] For procedures with a higher risk of contamination, consider chemical-resistant aprons or coveralls.[10]

  • Respiratory Protection: If for any reason handling must occur outside of a fume hood where dust may be generated, a NIOSH-approved respirator with an appropriate particulate filter is required.[1][4]

3. Handling Procedures:

  • Weighing and Transferring: Use a spatula or other appropriate tool to handle the solid material to avoid generating dust.[2] Avoid pouring the powder directly.

  • Solution Preparation: When dissolving the solid, add it slowly to the solvent to prevent splashing.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[3][11] Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[3][4]

Disposal Plan

All waste materials contaminated with 5-Aminoquinolin-2-ol hydrochloride must be treated as hazardous waste.[1][2]

  • Solid Waste: This includes contaminated gloves, weighing paper, paper towels, and any other disposable materials. Collect these in a designated, clearly labeled hazardous waste container.[2]

  • Liquid Waste: Unused solutions and rinsates should be collected in a sealed and clearly labeled hazardous waste container.[2]

  • Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container for hazardous chemical waste.[2][12]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "5-Aminoquinolin-2-ol hydrochloride," and a description of the associated hazards (e.g., Toxic, Irritant).[2]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure Response Flowchart

Emergency_Response cluster_Skin Skin Contact cluster_Eye Eye Contact cluster_Inhalation Inhalation cluster_Ingestion Ingestion Start Exposure Incident Skin_Action1 Immediately remove contaminated clothing. Start->Skin_Action1 Eye_Action1 Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids. Start->Eye_Action1 Inhalation_Action1 Move to fresh air. Start->Inhalation_Action1 Ingestion_Action1 Do NOT induce vomiting. Start->Ingestion_Action1 Skin_Action2 Wash affected area with soap and plenty of water for at least 15 minutes. Skin_Action1->Skin_Action2 Skin_Action3 Seek medical attention if irritation persists. Skin_Action2->Skin_Action3 Eye_Action2 Remove contact lenses, if present and easy to do. Eye_Action1->Eye_Action2 Eye_Action3 Seek immediate medical attention. Eye_Action2->Eye_Action3 Inhalation_Action2 If breathing is difficult, administer oxygen. Inhalation_Action1->Inhalation_Action2 Inhalation_Action3 Seek immediate medical attention. Inhalation_Action2->Inhalation_Action3 Ingestion_Action2 Rinse mouth with water. Ingestion_Action1->Ingestion_Action2 Ingestion_Action3 Seek immediate medical attention. Ingestion_Action2->Ingestion_Action3

Caption: Immediate first aid measures for exposure to 5-Aminoquinolin-2-ol hydrochloride.

Spill Response:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Contain: If safe to do so, prevent the spread of the spill. For a solid spill, avoid creating dust.

  • Personal Protection: Wear appropriate PPE, including respiratory protection, before attempting to clean up.

  • Clean-up: For a solid spill, carefully sweep or scoop the material into a labeled hazardous waste container. For a liquid spill, use an inert absorbent material and place it in the hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent and then wash with soap and water.

  • Report: Report the incident to your institution's Environmental Health and Safety department.

References

  • Benchchem. (n.d.). Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-.
  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline.
  • Penta Chemicals. (2025). Quinoline - SAFETY DATA SHEET.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET.
  • Material Safety Data Sheet. (2010).
  • SAFETY DATA SHEET. (2010).
  • Thermo Fisher Scientific. (2009). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
  • GOV.UK. (2024). What to do in a chemical emergency.
  • Work instruction: What to do in case of a chemical incident. (2024).
  • Fisher Scientific. (2010). SAFETY DATA SHEET.
  • TCI Chemicals. (2025). SAFETY DATA SHEET.
  • PubChem. (n.d.). 5-Aminoquinoline.
  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Quinolinols: Human health tier II assessment Chemicals in this assessment Preface. (2019).
  • Santa Cruz Biotechnology. (n.d.). 2-Amino-8-hydroxyquinoline.
  • CymitQuimica. (n.d.). CAS 21302-43-2: 5-Amino-8-hydroxyquinoline dihydrochloride.
  • Duke Safety. (2025). Safe Handling of Hazardous Drugs.
  • Haz-Map. (n.d.). 5-Aminoquinoline - Hazardous Agents.
  • Linlab procedure for Waste Disposal. (n.d.).
  • Benchchem. (2025). Comprehensive Safety and Handling Guide for 7-Aminoquinolin-8-ol.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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